6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine is a chemical compound that features a benzimidazole ring attached to a hexylamine chain Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of o-phenylenediamine with 2-benzoylcyclohexanone . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to modulate the activity of γ-aminobutyric acid (GABA) type A receptors, which are involved in inhibitory neurotransmission in the brain . The hexylamine chain may influence the compound’s binding affinity and selectivity for these receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one: A similar compound with a phenyl group instead of the hexylamine chain.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with a different substitution pattern.
Uniqueness
6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine is unique due to the presence of the hexylamine chain, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired activities .
Eigenschaften
Molekularformel |
C13H19N3 |
---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
6-(1H-benzimidazol-2-yl)hexan-1-amine |
InChI |
InChI=1S/C13H19N3/c14-10-6-2-1-3-9-13-15-11-7-4-5-8-12(11)16-13/h4-5,7-8H,1-3,6,9-10,14H2,(H,15,16) |
InChI-Schlüssel |
MIOIATWLDCBIAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.